Flambalactone: A Technical Guide to its Discovery, Origin, and Chemical Nature
Flambalactone: A Technical Guide to its Discovery, Origin, and Chemical Nature
For Researchers, Scientists, and Drug Development Professionals
Abstract
Flambalactone, a dichlorinated δ-lactone, is not a naturally occurring product but rather a chemical derivative formed from the methanolysis of the orthosomycin antibiotic, flambamycin. This guide provides a comprehensive overview of the discovery, origin, and chemical properties of flambalactone. It details the experimental protocols for its formation and characterization, presents available quantitative data, and discusses the biosynthetic origins of its parent compound, flambamycin, which is produced by the bacterium Streptomyces hygroscopicus. Due to its status as a degradation product, there is a notable absence of studies on the biological activity and associated signaling pathways of flambalactone itself. This document collates the foundational chemical knowledge of this compound, primarily derived from the initial research conducted in the 1970s.
Discovery and Origin
Initial Discovery
Flambalactone was first reported in 1974 by W.D. Ollis, C. Smith, and D.E. Wright as a product of the mild acidic methanolysis of flambamycin[1]. Flambamycin is a complex oligosaccharide antibiotic belonging to the orthosomycin class, which is produced by the soil bacterium Streptomyces hygroscopicus.[2] The discovery of flambalactone was a key step in the structural elucidation of its parent antibiotic, flambamycin.
The Parent Compound: Flambamycin
Flambamycin is a member of the orthosomycin family of antibiotics, which are characterized by a unique spirocyclic ortho-δ-lactone linkage between carbohydrate moieties.[3][4] These antibiotics, including the well-known everninomicin and avilamycin, are known for their potent antimicrobial activity, which stems from their ability to inhibit bacterial protein synthesis by binding to a unique site on the large ribosomal subunit.[5] Flambamycin's structure consists of a heptasaccharide chain attached to a dichloroisoeverninic acid aglycone.
Chemical Properties of Flambalactone
Flambalactone is a δ-lactone derivative of a disaccharide, esterified with a dichlorinated aromatic acid. Its chemical structure and properties have been determined through spectroscopic methods.
Quantitative Data
The available physicochemical and spectroscopic data for flambalactone are summarized in the tables below. It is important to note that a complete dataset, particularly for ¹³C NMR and mass spectrometry, is not available in the published literature.
Table 1: Physicochemical Properties of Flambalactone
| Property | Value | Reference |
| Molecular Formula | C₂₁H₂₆Cl₂O₁₀ | |
| Molecular Weight | 509.3 g/mol | |
| Melting Point | 217 °C |
Table 2: Spectroscopic Data for Flambalactone
| Spectroscopic Method | Key Data | Reference |
| Infrared (IR) | νC=O (lactone): 1740 cm⁻¹ (in CHCl₃) | |
| ¹H Nuclear Magnetic Resonance (NMR) | See Table 3 for detailed assignments | |
| ¹³C Nuclear Magnetic Resonance (NMR) | Data not available in the literature | |
| Mass Spectrometry (MS) | Data not available in the literature |
Table 3: Partial ¹H NMR Data for the δ-Lactone Ring of Flambalactone
Data reported in the original 1974 publication.
| Proton | Chemical Shift (τ, in CDCl₃) | Coupling Constants (J, in Hz) |
| HA | 7.02 | JAB = 17 |
| JAC = 6 | ||
| HB | 7.6 | JBC = 3 |
| HC | 6.0 - 6.5 | |
| HD | 6.47 | JCD = 8 |
| HE | 5.74 | JDE = 6 |
| Me | 8.61 | JE,Me = 6 |
Experimental Protocols
Formation of Flambalactone via Methanolysis of Flambamycin
The following protocol is based on the original method described by Ollis, Smith, and Wright in 1974.
Workflow for the Formation of Flambalactone
Caption: Workflow for the formation and isolation of Flambalactone.
Methodology:
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Methanolysis: Flambamycin is subjected to mild acidic methanolysis using a solution of 0.5% (w/v) hydrogen chloride in methanol. The reaction is carried out at room temperature for 90 minutes.
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Neutralization: The reaction mixture is neutralized by the addition of calcium carbonate.
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Filtration and Concentration: The mixture is filtered to remove the solid calcium carbonate, and the filtrate is concentrated under reduced pressure.
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Extraction: Water is added to the concentrated residue, followed by extraction with diethyl ether. This separates the products into an ether-extractable fraction (Fraction A) and an aqueous methanolic soluble fraction (Fraction B).
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Isolation: The ether-extractable fraction (Fraction A) is concentrated, and the components are separated by thin-layer chromatography (TLC) on silica gel using a mobile phase of chloroform:methanol (9:1). Flambalactone is one of the components isolated from this fraction.
Spectroscopic Characterization
Detailed experimental conditions for the spectroscopic analyses were not provided in the original literature. However, standard protocols for obtaining IR and ¹H NMR spectra would have been employed.
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Infrared (IR) Spectroscopy: A solution of flambalactone in chloroform (CHCl₃) would be analyzed to obtain the transmission spectrum, with the carbonyl stretch of the δ-lactone being a key diagnostic peak.
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Nuclear Magnetic Resonance (NMR) Spectroscopy: A solution of flambalactone in deuterated chloroform (CDCl₃) would be used for ¹H NMR analysis. The chemical shifts (τ) and coupling constants (J) would be determined to elucidate the structure and stereochemistry of the molecule.
Biosynthesis of the Parent Compound, Flambamycin
As flambalactone is a degradation product, its origin lies in the biosynthesis of flambamycin by Streptomyces hygroscopicus. Flambamycin is an orthosomycin antibiotic, and its biosynthesis involves a complex pathway to assemble the various sugar units and the dichloroisoeverninic acid moiety.
The biosynthesis of the dichloroisoeverninic acid (DCIE) portion involves an iterative polyketide synthase (iPKS) and subsequent tailoring enzymes, including a halogenase. The complex oligosaccharide core is assembled by a series of glycosyltransferases. A key feature of orthosomycin biosynthesis is the formation of the characteristic orthoester linkage, which is catalyzed by non-heme iron, α-ketoglutarate-dependent oxygenases.
Generalized Biosynthetic Pathway for Orthosomycin Antibiotics
Caption: Generalized biosynthetic pathway for orthosomycin antibiotics like flambamycin.
Biological Activity and Signaling Pathways
There is currently no available data in the scientific literature regarding the biological activity of flambalactone. As a degradation product of an antibiotic, it has not been the focus of biological studies. The potent antimicrobial activity is attributed to the parent molecule, flambamycin, which inhibits bacterial protein synthesis. It is plausible that the structural degradation to form flambalactone results in a loss of this specific biological function. Consequently, no signaling pathways associated with flambalactone have been described.
Conclusion
Flambalactone is a chemically defined degradation product of the antibiotic flambamycin. Its discovery was instrumental in the structural elucidation of its parent compound. While its chemical properties are partially characterized, there remains a significant gap in the comprehensive spectroscopic data and a complete absence of information on its biological activity. The true biological significance lies with the parent orthosomycin, flambamycin, produced by Streptomyces hygroscopicus. This guide serves as a repository of the known chemical information on flambalactone for the scientific community. Further research would be required to fully characterize this molecule and to determine if it possesses any hitherto unknown biological properties.
References
- 1. caymanchem.com [caymanchem.com]
- 2. taylorandfrancis.com [taylorandfrancis.com]
- 3. Oxidative cyclizations in orthosomycin biosynthesis expand the known chemistry of an oxygenase superfamily - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pnas.org [pnas.org]
- 5. Context-based sensing of orthosomycin antibiotics by the translating ribosome - PMC [pmc.ncbi.nlm.nih.gov]
